molecular formula C6H9NO2 B2777524 Methyl 4-cyanobutanoate CAS No. 41126-15-2

Methyl 4-cyanobutanoate

Cat. No. B2777524
CAS RN: 41126-15-2
M. Wt: 127.143
InChI Key: UKLXOVLDIFDCED-UHFFFAOYSA-N
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Description

“Methyl 4-cyanobutanoate” is a chemical compound with the molecular formula C6H9NO2 .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 17 bonds. There are 8 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 1 ester (aliphatic), and 1 nitrile (aliphatic) .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 221.2±23.0 °C and a predicted density of 1.021±0.06 g/cm3 . It’s a solid at room temperature .

Scientific Research Applications

Biofuel Research

Methyl 4-cyanobutanoate has been explored in the context of biofuel research. For instance, a study on 2-methylbutanol combustion, a related compound, offers insights into alternative fuels and blending components for combustion engines. This research is vital for developing sustainable and environmentally friendly fuel sources (Park et al., 2015).

Synthetic Chemistry

In synthetic chemistry, this compound is used as an intermediate in the creation of enantiopure building blocks. For example, it has been synthesized via a sequential kinetic resolution catalyzed by halohydrin dehalogenase. This process yields valuable chiral compounds for pharmaceutical applications (Majerić Elenkov et al., 2006).

Pharmaceutical Research

It's also an intermediate in pharmaceutical synthesis, such as in the production of valsartan, a medication used to treat high blood pressure and heart failure (Yathirajan et al., 2004).

Organic Synthesis

This compound plays a role in the synthesis of various organic compounds, such as methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates, which are intermediates for biologically active compounds including ACE inhibitors (Zhang et al., 2009).

Catalysis and Chemical Reactions

Further, it's involved in studies related to catalysis and chemical reactions. For instance, the study of methyl butanoate's autoignition chemistry contributes to a deeper understanding of biodiesel and its surrogates' combustion processes (Jiao et al., 2015).

Biochemical Research

This compound is also significant in biochemical research, such as studying its metabolism in rat pancreatic islets, which is essential for understanding metabolic diseases like diabetes (Hutton et al., 1979).

Enzymatic Research

In enzymatic research, it's used in studies exploring the biotransformation of compounds with nitrile- and amide-converting biocatalysts (Martínková et al., 2001).

Renewable Chemicals and Fuels

Research on renewable chemicals and fuels also involves this compound. For example, studies on the dehydration of fermented isobutanol to produce renewable chemicals highlight its potential in sustainable energy solutions (Taylor et al., 2010).

Safety and Hazards

Methyl 4-cyanobutanoate is classified as a dangerous substance. It has the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

methyl 4-cyanobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-9-6(8)4-2-3-5-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLXOVLDIFDCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41126-15-2
Record name methyl 4-cyanobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6.2 15 ml of oxalyl chloride are added dropwise at from −2 to 0° to a solution of 15 ml of DMF in 300 ml of acetonitrile, and the mixture is stirred for a further 30 minutes. 23.25 g of “FA” are added dropwise at a maximum of 0°, and, after the mixture has been stirred for 15 minutes, 29 ml of pyridine are added dropwise. Ether is added, and the mixture is subjected to conventional work-up, giving 20 g of methyl 4-cyanobutyrate (“FB”) as an oil.
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